Lipophilicity (LogP) Advantage Over Unsubstituted Piperidine and N-Methyl Analogs
The target compound exhibits a calculated LogP of 2.40 , positioning it within the optimal CNS drug-like range (1–3). This value is significantly higher than that of the unsubstituted piperidine analog, [2-(piperidin-1-yl)ethyl](propan-2-yl)amine (CAS 99178-29-7), which has a LogP of 1.47 . The 4-methyl substitution on the piperidine ring contributes an additional ~0.93 LogP units, enhancing passive membrane permeability and potential brain penetration. Conversely, the N-methyl analog, N-methyl-2-(4-methylpiperidin-1-yl)ethanamine (CAS 915924-43-5), displays a lower LogP of 1.69 , underscoring the lipophilicity contribution of the isopropyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.40 |
| Comparator Or Baseline | CAS 99178-29-7: 1.47; CAS 915924-43-5: 1.69 |
| Quantified Difference | +0.93 vs. 99178-29-7; +0.71 vs. 915924-43-5 |
| Conditions | Calculated LogP values from Hit2Lead (target) and Leyan (comparators); consistent with standard computational prediction methods. |
Why This Matters
For CNS-targeted programs, a LogP in the 2–3 range is often correlated with improved brain exposure; selecting an analog with suboptimal LogP may compromise in vivo efficacy without SAR disclosure.
